molecular formula C28H28N2O3S B2582216 ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 681279-61-8

ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2582216
CAS No.: 681279-61-8
M. Wt: 472.6
InChI Key: AUWPOBMAKPCDSJ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features an indole core, a sulfanyl group, and an ester functionality

Scientific Research Applications

Ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

The exact mode of action of Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate It’s known that the thiazole ring, a component of the compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in their function.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may influence multiple pathways . These effects include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

The molecular and cellular effects of Ethyl 4-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)benzoate Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole core.

    Acylation: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating mixtures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its combination of an indole core, a sulfanyl group, and an ester functionality, which provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-4-33-28(32)21-11-13-23(14-12-21)29-27(31)18-34-26-17-30(25-8-6-5-7-24(25)26)16-22-15-19(2)9-10-20(22)3/h5-15,17H,4,16,18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPOBMAKPCDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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